molecular formula C9H18N2S B8349860 2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane

2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane

Cat. No. B8349860
M. Wt: 186.32 g/mol
InChI Key: HYSUKFMZFUXIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C9H18N2S and its molecular weight is 186.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2S/c1-8-10-7-9(12-8)3-5-11(2)6-4-9/h8,10H,3-7H2,1-2H3

InChI Key

HYSUKFMZFUXIPJ-UHFFFAOYSA-N

Canonical SMILES

CC1NCC2(S1)CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,8-dimethyl-1-thia-3,8-diaza-spiro[4.5]dec-2-ene (10.4 ml, 60 mmol) in methanol (150 ml) at room temperature, bromocresol green (5 mg) was added and the solution became blue. 4N HCl/MeOH was added to the stirred solution until the color changed to yellow. Sodium cyanoborohydride (3.9 gr, 62 mmol) was then added in one portion and the resulting mixture was stirred at room temperature for 2 h. During this period, each time that the reaction color changed to green, more 4N HCl/MeOH was added to keep the solution color yellow. At the end of this time, the solvent was evaporated under reduced pressure to give blue-green oil. Dichloromethane (100 ml) was added to the residue and the mixture was washed with 2N NaOH (50 ml). The two phases were separated and the aqueous phase was extracted with dichloromethane (100 ml). The organic phases were combined, dried with anhydrous magnesium sulfate, filtered and the solvent was evaporated under reduced pressure. The residue was purified by flash chromatography (silica, CH2Cl2/MeOH/NH4OH 90/10/1) to give the title compound (2.18 g) as an almost colorless oil. 1H NMR (CDCl3, 500 MHz) δ 4.61 (q, J=6.18 Hz, 1H, CHCH3), 3.10 (d, J=12.6 Hz, 1H, CHHNH), 2.74 (d, J=12.6 Hz, 1H, CHHNH), 2.27-2.19 (m, 1H), 2.23 (s, 3H, NCH3), 2.10 (m, 2H), 1.85-1.70 (m, 5H), 1.46 (d, J=6.18 Hz, 3H, CH3CH) ppm.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

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